2-(1,2-thiazol-3-yl)ethan-1-ol
Description
Contextualization within Heterocyclic Chemistry: The Significance of Thiazole (B1198619) Derivatives
Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. numberanalytics.com This unique structure imparts a range of interesting chemical and physical properties, making them a cornerstone of heterocyclic chemistry. numberanalytics.com The thiazole ring is aromatic, which contributes to its stability. numberanalytics.com
Thiazole derivatives are found in a variety of biologically active compounds, including some antibiotics like penicillin. nih.gov Their diverse pharmacological potential has led to extensive research into their synthesis and application. nih.govacs.org Researchers have developed numerous methods for synthesizing thiazole derivatives, reflecting their importance in medicinal chemistry. nih.govresearchgate.net Beyond pharmaceuticals, thiazole derivatives also have applications in materials science, such as in the development of conductive polymers and organic light-emitting diodes (OLEDs). numberanalytics.com
The versatility of the thiazole scaffold has established it as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. acs.org This has driven continuous exploration of new thiazole-based compounds for a wide array of applications. acs.orgnih.govnih.gov
Role of Hydroxyethyl (B10761427) Moieties in Synthetic Organic Building Blocks
The hydroxyethyl group (-CH2CH2OH) is a common and valuable functional group in synthetic organic chemistry. Its presence in a molecule provides a reactive site for a variety of chemical transformations. The hydroxyl (-OH) group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or esters, allowing for the construction of more complex molecules.
The hydroxyethyl moiety is often introduced into heterocyclic systems to create versatile building blocks for further synthesis. researchgate.net For instance, the synthesis of hydroxyethyl quinolines has been achieved through the reaction of quinoline (B57606) with carboxylic acids. researchgate.net The development of methods for creating α-hydroxyethyl-α,β-unsaturated aldehydes highlights the utility of the hydroxyethyl group in constructing specific structural motifs found in natural products. jlu.edu.cn The ability to perform transformations on the hydroxyethyl group makes it a key component in the design and synthesis of new organic compounds with potential applications in pharmacology and materials science. researchgate.net
Current Landscape of Research on Thiazole-Containing Alcohols and Future Perspectives
Current research on thiazole-containing alcohols, such as 2-(1,2-thiazol-3-yl)ethan-1-ol, often focuses on their potential as precursors for more complex molecules with specific biological activities. The combination of the thiazole ring and the alcohol functional group provides a rich platform for synthetic modifications.
Researchers are actively exploring the synthesis of various thiazole derivatives containing alcohol functionalities and investigating their potential applications. americanelements.com For example, studies have reported the synthesis of thiazole derivatives with amino alcohol side chains and their evaluation for various biological activities. nih.gov The development of efficient, one-pot synthesis methods for creating thiazole-containing compounds from alcohols is an area of active investigation, aiming for more environmentally friendly and atom-economical processes. researchgate.net
Future research will likely continue to focus on the design and synthesis of novel thiazole-containing alcohols with tailored properties. This includes the development of new synthetic methodologies and the exploration of their potential in medicinal chemistry, agrochemicals, and materials science. acs.orgnih.gov The investigation of the structure-activity relationships of these compounds will be crucial for designing molecules with enhanced efficacy and specificity for various biological targets. nih.gov
Interactive Data Tables
Table 1: Properties of Selected Thiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 2-(2-Methyl-1,3-thiazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol | C₉H₁₁N₃OS | 209.27 | Thiazole ring, pyrazole (B372694) ring, ethanol (B145695) bridge |
| (1R)-2-amino-1-(1,3-thiazol-2-yl)ethan-1-ol | C₅H₈N₂OS | 144.20 | Chiral β-amino alcohol, 1,3-thiazole ring |
| 2-(1,2-Thiazol-5-yl)ethan-1-ol fluorochem.co.uk | C₅H₇NOS | 129.18 | 1,2-thiazole ring, primary alcohol |
| 2-(2-imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol | C₉H₁₀N₂OS₂ | 226.32 | Imino-thiazole ring, thiophene (B33073) ring, secondary alcohol |
Properties
CAS No. |
1506194-82-6 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,2 Thiazol 3 Yl Ethan 1 Ol and Analogous Structures
Classical and Modern Approaches to 1,2-Thiazole Ring Construction
The formation of the 1,2-thiazole (isothiazole) ring requires specific strategies to establish the nitrogen-sulfur bond. While numerous methods exist for the analogous 1,3-thiazole scaffold, the synthesis of the 1,2-isomer relies on a distinct set of reactions.
Hantzsch Thiazole (B1198619) Synthesis and its Mechanistic Variants
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, first reported in 1887. sciencescholar.ustandfonline.com It classically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. tandfonline.combepls.com This reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl, followed by intramolecular cyclization and dehydration to yield a 1,3-thiazole. sciencescholar.usbepls.com
It is crucial to note that the Hantzsch synthesis and its variants are fundamentally methods for constructing the 1,3-thiazole ring system. bepls.comjneonatalsurg.com The inherent connectivity of the starting materials—an N-C-S fragment from the thioamide and a C-C=O fragment from the α-halocarbonyl—mechanistically leads to the 1,3-arrangement of the heteroatoms. Therefore, the Hantzsch synthesis is not a viable method for the direct construction of the 1,2-thiazole (isothiazole) scaffold of the target compound. The synthesis of isothiazoles necessitates alternative cyclization strategies that can form the requisite N-S bond.
Other Cyclization Reactions for Thiazole Scaffold Assembly
The synthesis of the 1,2-thiazole ring is primarily achieved through cyclization reactions that form the N-S bond from open-chain precursors or through the transformation of other heterocyclic systems.
Key strategies include:
Oxidative Cyclization of γ-Iminothiols: This is one of the most fundamental methods. It involves the oxidation of 3-aminoprop-2-ene-1-thiols or related compounds, where an oxidizing agent facilitates the formation of the N-S bond to close the ring.
Conversion from Isoxazoles: Substituted isothiazoles can be prepared from isoxazoles. This transformation involves the reaction of an isoxazole (B147169) with a reagent like phosphorus pentasulfide, which effectively replaces the ring oxygen with a sulfur atom. researchgate.net
Cyclization of Unsaturated Precursors: The reaction of unsaturated thiocyanato aldehydes with arenesulfonohydrazides can yield isothiazoles. researchgate.net Similarly, base-catalyzed cycloaddition of compounds like 2-acylethynylpyrroles with carbon disulfide can lead to fused pyrrolo[1,2-c]thiazole systems, demonstrating a modern approach to forming the 1,2-thiazole ring structure through a [3+2] cyclization mechanism. acs.org
These methods provide access to the core isothiazole (B42339) ring, which can then be functionalized to introduce the desired side chains.
Multi-component Reaction Strategies for Thiazole Functionalization
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy. bepls.com While many MCRs are developed for 1,3-thiazoles, strategies applicable to 1,2-isomers are also emerging.
For example, a three-component reaction involving enaminoesters, fluorodibromoiamides or esters, and elemental sulfur has been shown to produce isothiazoles alongside thiazoles. organic-chemistry.org Another MCR approach involves the reaction of chalcones, isothiocyanates, and elemental sulfur in a base-catalyzed system to afford thiazole-2-thiones. organic-chemistry.org While not directly yielding the parent isothiazole, these MCRs provide functionalized thiazole rings that can serve as versatile intermediates for further elaboration. A copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols has also been described for the synthesis of functionalized 1,3-thiazoles, highlighting the power of MCRs in building complex heterocyclic systems in one pot. acs.org
Stereoselective and Regioselective Installation of the Ethan-1-ol Moiety
Once the 1,2-thiazole (isothiazole) core is synthesized, the next critical step is the introduction of the 2-hydroxyethyl group at the C3 position. This can be achieved through several standard synthetic transformations, with carbonyl reduction and epoxide ring-opening being two of the most prominent strategies.
Carbonyl Reduction Pathways to Alcohols
A reliable method for installing the ethan-1-ol moiety involves the reduction of a corresponding carbonyl precursor. This two-step approach consists of first attaching a two-carbon acyl group to the thiazole ring, followed by reduction.
The general pathway involves:
Acylation: A suitable 1,2-thiazole derivative can be acylated to introduce a 3-acetyl group, forming 1-(1,2-thiazol-3-yl)ethan-1-one.
Reduction: The resulting ketone is then reduced to the secondary alcohol.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as sources of a hydride nucleophile (H⁻), which attacks the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide yields the alcohol. libretexts.orgwikipedia.org For more complex substrates, such as those containing other reducible functional groups, milder or more selective reagents may be employed. For instance, the stereoselective reduction of a thiazolyl amino ketone has been achieved with high diastereoselectivity using zinc borohydride. researchgate.net In drug discovery programs, mitigating metabolic ketone reduction is often a goal, which can be achieved by introducing steric hindrance near the carbonyl group. nih.gov
| Reducing Agent | Typical Solvent | Reactivity and Selectivity Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Milder reagent; reduces aldehydes and ketones. Generally does not reduce esters or carboxylic acids. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong, non-selective reagent; reduces aldehydes, ketones, esters, and carboxylic acids. Requires a separate aqueous workup. |
| Zinc Borohydride (Zn(BH₄)₂) | THF, Diethyl ether | Can offer high diastereoselectivity in the reduction of α-amino ketones, often favoring the syn-diol product through chelation control. researchgate.net |
Epoxide Ring-Opening and Related Strategies
An alternative and powerful method for forming the C-C bond and installing the alcohol functionality simultaneously is through the nucleophilic ring-opening of an epoxide. science.govmdpi.com This strategy involves using a nucleophilic form of the 1,2-thiazole ring to attack an epoxide, such as ethylene (B1197577) oxide.
The general mechanism proceeds as follows:
Formation of the Nucleophile: The 1,2-thiazole ring must be activated to become nucleophilic. This is typically achieved by deprotonation at the desired carbon (C3) using a strong base like n-butyllithium (n-BuLi) or by forming a Grignard reagent.
Nucleophilic Attack: The resulting thiazolyl anion attacks one of the carbons of the epoxide ring. In the case of ethylene oxide, both carbons are equivalent. For unsymmetrical epoxides, the reaction under basic or nucleophilic conditions typically occurs at the less sterically hindered carbon atom via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com
Protonation: The attack opens the three-membered ring to form an alkoxide, which is then protonated during aqueous workup to yield the final 2-(1,2-thiazol-3-yl)ethan-1-ol product.
This strategy has been successfully employed in the synthesis of analogous structures. For example, a 2-(thiazol-5-yl)ethan-1-ol derivative was synthesized by treating a lithiated thiazole with oxirane (ethylene oxide). researchgate.net The ring-opening of epoxides is a versatile reaction that can be performed with a wide array of nucleophiles and is a key transformation in the synthesis of many pharmaceutical agents. mdpi.comsemanticscholar.org
Chiral Induction Methods for Enantiomeric Control
The synthesis of specific enantiomers of chiral alcohols such as this compound is critical, as different enantiomers can exhibit distinct biological activities. Enantiomeric control is typically achieved through two primary strategies: asymmetric synthesis, which creates a specific enantiomer directly, or the resolution of a racemic mixture.
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to guide the formation of the desired stereocenter. While direct asymmetric synthesis for this compound is not extensively detailed in the provided context, the principles can be drawn from established methods for other chiral molecules. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines and alcohols. nih.gov For instance, iridium complexes with chiral phosphino-oxazoline ligands have demonstrated high efficiency in the asymmetric reduction of N-aryl imines, achieving up to 97% enantiomeric excess (ee). nih.gov A similar strategy could theoretically be applied to a ketone precursor of the target alcohol, using a chiral catalyst to produce one enantiomer preferentially.
Resolution of Racemic Mixtures: This is a more common and practical approach for separating enantiomers.
Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Nonenzymatic acyl transfer catalysts, such as Amidine-Based Catalysts (ABCs), have proven effective in the kinetic resolution of racemic secondary alcohols, including benzylic and allylic types. nih.gov In this process, one enantiomer is acylated much faster than the other, allowing for the separation of the acylated product from the unreacted alcohol enantiomer. nih.gov
Classical Resolution via Diastereomers: A widely used technique involves reacting the racemic alcohol with a single, pure enantiomer of a chiral resolving agent (like a chiral acid) to form a pair of diastereomeric salts or esters. researchgate.net Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. researchgate.net After separation, the resolving agent is cleaved to yield the pure enantiomers of the original alcohol.
Chromatographic Resolution: Modern chromatographic techniques offer efficient separation of enantiomers. Supercritical fluid chromatography (SFC) is recognized as a particularly effective and rapid method for chiral separations, offering higher efficiency and shorter analysis times compared to traditional HPLC. lcms.cz This technique can be used to resolve the enantiomers of chiral pesticides and other complex molecules, making it a suitable method for the analytical or preparative separation of thiazole-ethanol enantiomers. lcms.cz
Sustainable and Environmentally Benign Synthetic Protocols
Growing emphasis on green chemistry has spurred the development of more sustainable methods for synthesizing thiazole derivatives, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. bepls.comresearchgate.net
Solvent-Free and Alternative Solvent Systems (e.g., Ethanol, Aqueous Media)
The choice of solvent is a key factor in the environmental impact of a synthetic process. Researchers have explored various green alternatives to conventional volatile organic compounds (VOCs).
Green Solvents: Ethanol is frequently used as a benign solvent for thiazole synthesis, including in one-pot reactions catalyzed by magnetic nanosystems. nih.govsruc.ac.uk Aqueous media have also been successfully employed, avoiding the need for organic solvents entirely. researchgate.net Polyethylene (B3416737) glycol (PEG-400) has been utilized as a reusable and environmentally friendly solvent that can increase reaction rates. sruc.ac.uk
Deep Eutectic Solvents (DES): These solvents, such as a mixture of choline (B1196258) chloride and glycerol, are gaining traction as green and bio-renewable media for reactions like the Hantzsch thiazole synthesis. rsc.org They offer advantages such as low volatility, thermal stability, and recyclability. mdpi.com One study demonstrated that a DES composed of L-proline and ethylene glycol provided an eco-friendly medium for synthesizing thiazolo[5,4-d]thiazoles in good yields. mdpi.com
Solvent-Free Conditions: Some protocols eliminate the need for a solvent altogether. One effective method involves grinding the reactants together using a mortar and pestle at room temperature. sruc.ac.uk Another approach is to perform the reaction by heating the neat reactants in the absence of any solvent, which was shown to be effective, albeit slower, in a calcium-catalyzed synthesis of thiazoles. acs.org
| Solvent System | Example | Advantages | Reference |
|---|---|---|---|
| Ethanol | One-pot synthesis of 2-aminothiazoles | Benign, readily available | nih.gov |
| Aqueous Media | Synthesis of thiazole-imino derivatives | Non-toxic, non-flammable, environmentally safe | researchgate.net |
| PEG-400 | Synthesis of 2-arylamino-4-(3′-indolyl) thiazoles | Reusable, increases reaction rate | sruc.ac.uk |
| Deep Eutectic Solvent (DES) | Choline Chloride/Glycerol for Hantzsch synthesis | Recyclable, safe, bio-renewable | rsc.org |
| Solvent-Free | Grinding reactants with mortar and pestle | Reduces waste, simplifies purification | sruc.ac.uk |
Catalytic Approaches (e.g., Heterogeneous, Biocatalytic, Metal-Mediated)
Catalysts are fundamental to green chemistry as they can increase reaction efficiency, enable milder reaction conditions, and be used in small quantities.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their removal and recycling. Magnetically recoverable nanocatalysts are particularly advantageous, as they can be easily separated from the reaction mixture using an external magnet. benthamdirect.com An example is the Ca/4-MePy-IL@ZY-Fe3O4 nanosystem used for the synthesis of 2-aminothiazoles, which can be efficiently recovered and reused. nih.gov
Biocatalytic Approaches: Biocatalysts, such as enzymes and whole-cell systems, offer high selectivity under mild conditions. Lipase has been used as an effective and eco-friendly catalyst for thiazole synthesis. researchgate.net In another innovative approach, a cross-linked chitosan (B1678972) hydrogel, a bio-based material, served as a recyclable and efficient biocatalyst for synthesizing thiazole derivatives under ultrasonic irradiation. mdpi.com
Metal-Mediated Catalysis: Transition metals and other metal catalysts are widely used to facilitate thiazole ring formation. Alkaline earth catalysts, such as Calcium(II), have been employed for the synthesis of substituted thiazoles from propargyl alcohols. acs.org Copper-catalyzed systems have also been developed for the direct synthesis of 2-aminothiazoles from oxime acetate (B1210297) and sodium thiocyanate. researchgate.net
| Catalyst Type | Specific Example | Key Features | Reference |
|---|---|---|---|
| Heterogeneous | Magnetically recoverable nanocatalysts (e.g., Ca/4-MePy-IL@ZY-Fe3O4) | Easy separation with a magnet, reusable, stable | nih.govbenthamdirect.com |
| Biocatalytic | Cross-linked chitosan hydrogel | Eco-friendly, recyclable, high yields | mdpi.com |
| Biocatalytic | Lipase | Environmentally friendly, mild conditions | researchgate.net |
| Metal-Mediated | Ca(OTf)2 (Calcium triflate) | Enables solvent-free conditions, chemo- and stereoselective | acs.org |
Microwave and Ultrasonic Irradiation Techniques in Synthesis
Microwave (MW) and ultrasound (US) irradiation are energy sources that serve as efficient alternatives to conventional heating, often leading to dramatically reduced reaction times, higher yields, and fewer side products. bepls.comresearchgate.netbenthamdirect.com
Microwave-Assisted Synthesis: This technique uses microwave energy to heat the reaction mixture directly and uniformly, which can significantly accelerate reaction rates. For the synthesis of thiazole derivatives, microwave irradiation has been shown to reduce reaction times from several hours to just a few minutes, while also increasing product yields. mdpi.comresearchgate.net For example, the synthesis of hydrazinyl thiazoles under microwave irradiation at 300 W was completed in 30–175 seconds. bepls.com
Ultrasonic Irradiation (Sonication): Ultrasound uses acoustic cavitation to create localized high-pressure and high-temperature spots, which enhances chemical reactivity. mdpi.com This method has been successfully applied to the synthesis of various thiazole derivatives, offering mild reaction conditions and reduced reaction times compared to conventional methods. researchgate.nettandfonline.com The combination of a biocatalyst with ultrasonic irradiation has been shown to be a particularly effective and sustainable strategy. mdpi.com
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Thioamide derivatives (4a,b) | Conventional | 6-7 hours | 76-83% | researchgate.net |
| Microwave/Ultrasound | 35 minutes | 84-92% | ||
| 5-methylthiazole induced Betti bases | Conventional | 5-6 hours | 72-82% | tandfonline.com |
| Microwave/Ultrasound | 10-20 minutes | 86-95% | ||
| Thiazolo[5,4-d]thiazole | Classical Heating | 1 hour | 75% | mdpi.com |
| Microwave Heating | 25 minutes | 92% |
Isolation and Purification Techniques for Thiazole-Ethanol Compounds
Following the chemical synthesis, a crucial step is the isolation and purification of the target compound to remove unreacted starting materials, catalysts, and byproducts. The specific techniques employed depend on the physical properties of the compound (e.g., solid or liquid), the nature of the impurities, and the scale of the reaction.
The typical workflow begins with a workup procedure. This often involves quenching the reaction, followed by extraction into an organic solvent. The organic layer is then washed with aqueous solutions, such as brine or a dilute acid/base, to remove water-soluble impurities before being dried over an agent like magnesium sulfate (B86663) (MgSO4). mdpi.com
For many thiazole derivatives, the primary method for purification is flash column chromatography over silica (B1680970) gel. mdpi.com This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (a solvent system, often a mixture like ethyl acetate and n-hexane). mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC).
If the final product is a solid, crystallization or recrystallization from a suitable solvent is a powerful purification method. semanticscholar.org This process can yield highly pure crystalline material. In some green chemistry protocols, the product may precipitate directly from the reaction mixture, allowing for simple isolation by filtration . nih.govmdpi.com
The identity and purity of the final isolated compound are confirmed using a suite of analytical techniques. These invariably include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the structure. mdpi.commdpi.com High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is frequently used to determine the purity of the final product. nih.gov
Chemical Reactivity and Functional Group Transformations
Reactions of the 1,2-Thiazole Ring System
The 1,2-thiazole ring, also known as isothiazole (B42339), is an aromatic five-membered heterocycle containing a nitrogen and a sulfur atom adjacent to each other. wikipedia.org Its aromaticity is a result of the delocalization of six π-electrons. bohrium.com This electronic structure governs its reactivity, particularly in substitution and functionalization reactions.
The 1,2-thiazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity determined by the electronic properties of the ring and the nature of the attacking species. numberanalytics.com
Electrophilic Aromatic Substitution: The thiazole (B1198619) ring is generally less reactive towards electrophiles than other five-membered heterocycles like thiophene (B33073) or furan, but can be compared to pyridine (B92270) in its resistance to attack. copbela.orgias.ac.in The electron-withdrawing nature of the nitrogen atom deactivates the ring. ias.ac.in Theoretical calculations and experimental evidence indicate that electrophilic substitution, when it occurs, preferentially targets the C5 position, which has the highest electron density. bohrium.comwikipedia.orgpharmaguideline.com The presence of electron-donating groups on the ring can facilitate these reactions. copbela.orgpharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. numberanalytics.compharmaguideline.com
Nucleophilic Aromatic Substitution: Nucleophilic attack is favored at the electron-deficient C2 and C4 positions. pharmaguideline.com These reactions are less common than electrophilic substitutions and typically require the presence of a good leaving group (like a halogen) on the thiazole ring or activation of the ring, for instance, by N-alkylation to form a thiazolium salt. numberanalytics.compharmaguideline.com The reactivity of halothiazoles towards nucleophiles like sodium methoxide (B1231860) follows the general order of 5-halo > 2-halo > 4-halo. sciepub.com
Table 1: Summary of Substitution Reactions on the Thiazole Ring
| Reaction Type | Preferred Position | Reagents and Conditions | Product Example | Citation(s) |
| Electrophilic | ||||
| Halogenation | C5 | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5-Halothiazole | numberanalytics.com |
| Nitration | C5 | Nitric acid and sulfuric acid | 5-Nitrothiazole | numberanalytics.com |
| Sulfonation | C5 | Sulfuric acid | Thiazole-5-sulfonic acid | ias.ac.in |
| Nucleophilic | ||||
| Substitution | C2 | Nucleophile (e.g., CH₃O⁻) on a 2-halothiazole | 2-Methoxythiazole | pharmaguideline.comsciepub.com |
Direct functionalization of the C-H bonds of the thiazole ring is a powerful strategy for derivatization that avoids the need for pre-installed leaving groups.
The most acidic proton on the thiazole ring is at the C2 position, facilitating its removal by strong bases. bohrium.comwikipedia.org Deprotonation with organolithium compounds or Hauser bases generates a 2-lithiothiazole intermediate, which is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides or aldehydes, to form C2-substituted thiazoles. wikipedia.orgpharmaguideline.com
Palladium-catalyzed cross-coupling reactions are also employed for C-H functionalization. For instance, the formation of thiazole N-oxides can direct palladium-catalyzed C-H arylation specifically to the C2 position under relatively mild conditions. wikipedia.org More recent developments include methods for the direct C-H chalcogenation (e.g., sulfenylation) at the C2-position by converting the thiazole into a phosphonium (B103445) salt, which then reacts with sulfur-based nucleophiles. chemrxiv.org
Table 2: C-H Functionalization Strategies for the Thiazole Ring
| Strategy | Position | Reagents and Conditions | Intermediate/Product | Citation(s) |
| Deprotonation | C2 | Organolithium compounds (e.g., n-BuLi) | 2-Lithiothiazole | wikipedia.orgpharmaguideline.com |
| Pd-Catalyzed Arylation | C2 | Pd catalyst, N-oxide activation | 2-Arylthiazole | wikipedia.org |
| C-H Chalcogenation | C2 | Phosphines, then S- or Se-nucleophiles | 2-Thio/Seleno-thiazole | chemrxiv.org |
| C-H Iodination | Varies | KOtBu, I₂ | Iodinated Thiazole | researchgate.net |
The thiazole ring can participate in cycloaddition reactions, although its aromatic stability means that forcing conditions, such as high temperatures, are often required. wikipedia.org
Cycloaddition Reactions: Thiazoles can act as dienophiles in Diels-Alder reactions. numberanalytics.com When reacted with alkynes, the initial [4+2] cycloadduct often undergoes a subsequent extrusion of sulfur to yield a pyridine ring. wikipedia.org 1,3-Dipolar cycloaddition reactions are also known, for example, with nitrile sulfides, to generate new heterocyclic systems. numberanalytics.commedwinpublishers.com In some cases, 4-alkenyl-2-aminothiazoles can act as dienes in [4+2] cycloadditions, reacting with dienophiles under mild conditions to form complex fused ring systems. um.es
Ring Expansions: The five-membered thiazole ring can be expanded into larger heterocyclic structures. A notable example is the rhodium-catalyzed cyclohydrocarbonylative ring expansion of 2-acetylenic thiazoles, which transforms the five-membered ring into a seven-membered 1,4-thiazepin-5-one. nih.gov Photochemical methods have also been used to induce ring expansion in related systems like 1,2-benzisothiazole (B1215175) 1,1-dioxides, converting them into 1,3-benzothiazine 1,1-dioxides. researchgate.net
Transformations of the Primary Alcohol Functionality
The primary alcohol group in 2-(1,2-thiazol-3-yl)ethan-1-ol is a versatile handle for a wide array of classical alcohol transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-(1,2-thiazol-3-yl)ethanal, or further to the carboxylic acid, 2-(1,2-thiazol-3-yl)acetic acid, using a variety of standard oxidizing agents. The choice of reagent determines the oxidation level. For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used. Heterogeneous catalysts, such as copper-thiazole complexes supported on graphene oxide, have been shown to efficiently catalyze the oxidation of various alcohols to their corresponding carbonyl compounds using tert-butyl hydroperoxide as the oxidant. longdom.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would typically lead to the carboxylic acid.
Reduction: Reduction of the primary alcohol functionality is not a common transformation as it is already in a low oxidation state. However, the hydroxyl group could be converted into a better leaving group (e.g., a tosylate) and then reductively cleaved, effectively converting the alcohol into an ethyl group. The thiazole ring itself is generally stable to reduction conditions like catalytic hydrogenation over platinum or metal-acid reductions, allowing for selective transformations on the side chain. pharmaguideline.com However, harsh conditions using Raney nickel can lead to reductive desulfurization and cleavage of the thiazole ring. pharmaguideline.com
Esterification: The primary alcohol of this compound can be readily converted into esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for milder conditions, methods like the Steglich esterification using a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. The formation and hydrolysis of thiazole-containing esters are well-documented transformations in the synthesis of more complex derivatives. tubitak.gov.tracs.org
Etherification: Ethers can be synthesized from the primary alcohol, most commonly via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups. The formation of ether linkages to thiazole-containing molecules is a key step in the synthesis of various derivatives. farmaciajournal.com
Table 3: Transformations of the Primary Alcohol Functionality
| Reaction Type | Reagents and Conditions | Product Functional Group | Citation(s) |
| Oxidation | |||
| To Aldehyde | PCC, DMP, or Cu(II)-thiazole/t-BuOOH | Aldehyde | longdom.org |
| To Carboxylic Acid | KMnO₄, Jones Reagent | Carboxylic Acid | N/A |
| Esterification | |||
| Fischer | Carboxylic Acid, H⁺ catalyst | Ester | N/A |
| Steglich | Carboxylic Acid, DCC, DMAP | Ester | N/A |
| Etherification | |||
| Williamson | 1. NaH; 2. Alkyl Halide (R-X) | Ether | farmaciajournal.com |
Alkylation and Acylation Processes
The primary alcohol moiety of this compound serves as a nucleophilic center, readily participating in alkylation and acylation reactions. These transformations are fundamental for modifying the compound's structure and properties.
Alkylation: The hydroxyl group can be converted into an ether through O-alkylation. This reaction typically proceeds via an S\N2 mechanism where the alcohol is first deprotonated by a base to form a more nucleophilic alkoxide ion, which then attacks an alkyl halide. The reactivity of the alkylating agent is crucial, with primary or methyl halides being preferred to minimize competing elimination reactions that can occur with secondary and tertiary halides. libretexts.org For instance, the alkylation of similar amino alcohols with agents like methyl iodide proceeds under mild conditions to form quaternary ammonium (B1175870) salts.
Acylation: The synthesis of esters from this compound is achieved through acylation. This can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. The reaction of a related compound, (1R)-2-amino-1-(thiazol-2-yl)ethanol, with acetyl chloride efficiently yields the corresponding acetamido derivative. More contemporary methods utilize N-heterocyclic carbenes (NHCs) as catalysts for the chemoselective acylation of alcohols, even in the presence of other nucleophilic groups like amines. Current time information in Bangalore, IN. These catalysts activate the alcohol through hydrogen bonding, thereby increasing its nucleophilicity. Current time information in Bangalore, IN.
The following table summarizes typical alkylation and acylation reactions applicable to the hydroxyl group of this compound, based on established chemical principles.
Utility as a Synthon in Complex Organic Synthesis
A synthon is a conceptual unit within a molecule that assists in forming a synthetic connection in a retrosynthetic analysis. This compound is a valuable synthon, with the isothiazole ring acting as a stable aromatic core and the ethanol (B145695) side chain providing a reactive handle for synthetic elaboration.
Building Block for Fused Heterocyclic Systems
The structure of this compound is amenable to the construction of fused heterocyclic systems, which are common motifs in pharmacologically active compounds. Synthetic strategies often involve intramolecular cyclization reactions. For example, a common approach to fused systems is the reaction of a bifunctional starting material, such as condensing 2-aminobenzenethiol with aldehydes or ketones to yield benzothiazoles. mdpi.com
Starting from this compound, the hydroxyl group can be transformed into other functional groups to facilitate cyclization. For instance, oxidation of the alcohol to an aldehyde, followed by reaction with a suitable dinucleophile, could lead to the formation of a new ring fused to the isothiazole core. Another strategy involves converting the alcohol to a leaving group (e.g., a tosylate or halide) and subsequent intramolecular substitution by a nucleophilic center introduced onto the isothiazole ring. The synthesis of fused thiazolo[3,2-b] Current time information in Bangalore, IN.rsc.orgtriazoles often proceeds by condensing mercapto-triazoles with α-halogenoketones, demonstrating a reliable method for forming fused ring systems. researchgate.net Similarly, palladium-catalyzed intramolecular reactions are a powerful tool for creating fused 1,2,3-triazoles. rsc.orgnih.gov
Precursor for Advanced Molecular Scaffolds
The isothiazole nucleus is considered a "privileged structure" in medicinal chemistry, and its derivatives are recognized for a wide spectrum of biological activities. nih.govthieme-connect.com As a precursor, this compound provides a platform for developing more elaborate molecular scaffolds. The ethanol side chain is a key point of diversification.
Possible transformations to build advanced scaffolds include:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups are versatile handles for further reactions, such as Wittig reactions, reductive aminations, or amide bond formations, to attach more complex side chains.
Conversion to Amines: The alcohol can be converted into an amine via a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a halide followed by substitution with an amine. The resulting amine provides a new vector for synthetic diversification.
Cross-Coupling Reactions: If a halo-substituent is present on the isothiazole ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce aryl, vinyl, or alkynyl groups, thereby constructing complex biaryl or other advanced scaffolds. researchgate.net
The following table outlines potential synthetic transformations of this compound for creating advanced molecular scaffolds.
Mechanistic Studies of Chemical Transformations
While specific mechanistic studies focusing on transformations of this compound are not widely documented, the general reactivity of the isothiazole ring system has been investigated. For instance, the formation of isothiazoles can occur through a neat synthesis promoted by ammonium thiocyanate, and the mechanism of this formation has been elucidated through control experiments. rsc.org
Mechanistic studies on biologically active thiazole and isothiazole derivatives often focus on their mode of action. For example, studies on thiazole-based inhibitors of specific enzymes or receptors have confirmed direct binding to their biological targets. nih.gov Investigations into the anti-parasitic activity of 1,3-thiazole derivatives suggest that they induce cell death in parasites through apoptosis without affecting the mitochondrial membrane potential. nih.gov These studies, while not focused on the synthesis of the compounds themselves, provide insight into the electronic and steric properties of the thiazole ring that govern its interactions, which are fundamentally related to its chemical reactivity. The mechanism of decarboxylation of related β-keto acids, a potential downstream product, is known to proceed through a cyclic mechanism involving an enol intermediate. libretexts.org
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for the structural assignment of 2-(1,2-thiazol-3-yl)ethan-1-ol. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) in ¹H NMR reveal connectivity between adjacent protons.
In a typical ¹H NMR spectrum, the protons of the thiazole (B1198619) ring appear at distinct chemical shifts. The proton at position 4 of the thiazole ring (H-4) generally resonates further downfield compared to the proton at position 5 (H-5) due to the influence of the adjacent sulfur and nitrogen atoms. The methylene (B1212753) protons of the ethan-1-ol side chain, being adjacent to the thiazole ring and the hydroxyl group, exhibit characteristic triplet signals.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the thiazole ring typically appear in the aromatic region of the spectrum, with their specific shifts influenced by the heteroatoms. The carbon atoms of the ethan-1-ol side chain resonate in the aliphatic region.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C3-CH₂ | ~3.1 (t) | ~35 |
| CH₂-OH | ~3.9 (t) | ~60 |
| Thiazole H-4 | ~7.5 (d) | ~120 |
| Thiazole H-5 | ~7.9 (d) | ~145 |
| Thiazole C-3 | - | ~160 |
| Thiazole C-4 | - | ~120 |
| Thiazole C-5 | - | ~145 |
| (Note: 't' denotes a triplet and 'd' denotes a doublet. Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.) |
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY spectra would show a cross-peak between the triplet signals of the two methylene groups in the ethan-1-ol side chain, confirming their adjacent relationship. It would also show a correlation between the two doublets corresponding to the H-4 and H-5 protons of the thiazole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at approximately 3.9 ppm would show a correlation to the carbon signal around 60 ppm, confirming the assignment of the CH₂-OH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. In the case of this compound, HMBC would show correlations between the protons of the methylene group adjacent to the thiazole ring and the C-3 and C-4 carbons of the ring, firmly establishing the attachment of the ethan-1-ol side chain to the C-3 position.
Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of molecules. For this compound, DNMR could be used to investigate the rotation around the single bond connecting the ethan-1-ol side chain to the thiazole ring. By studying the NMR spectra at different temperatures, it may be possible to determine the energy barriers for this rotation and identify the preferred conformations of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this band is indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations from the thiazole ring are expected to appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethan-1-ol side chain will absorb in the 2850-3000 cm⁻¹ range.
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the thiazole ring typically give rise to absorptions in the 1400-1650 cm⁻¹ region of the IR and Raman spectra.
C-O Stretch: The C-O stretching vibration of the primary alcohol group is expected to produce a strong band in the IR spectrum around 1050 cm⁻¹.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=N/C=C Ring Stretches | 1400-1650 | Medium-Strong |
| C-O Stretch | ~1050 | Strong |
The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In the condensed phase (liquid or solid), the O-H group of one molecule of this compound can form a hydrogen bond with the hydroxyl group or the nitrogen atom of a neighboring molecule. This intermolecular hydrogen bonding leads to a significant broadening and a shift to lower frequency of the O-H stretching band compared to a free, non-hydrogen-bonded hydroxyl group. The extent of this shift and broadening can provide qualitative information about the strength of the hydrogen bonding network in the sample. Further analysis, potentially through concentration-dependent or temperature-dependent IR studies, could offer more detailed insights into the nature and dynamics of these intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry is a critical tool for confirming the molecular identity of this compound and for elucidating its structure through controlled fragmentation. The nominal molecular weight of this compound is 129 g/mol , corresponding to its molecular formula, C₅H₇NOS. fluorochem.co.ukbldpharm.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for unambiguous confirmation of the elemental composition.
While a detailed experimental mass spectrum for this compound is not widely published, its fragmentation pathway under electron ionization (EI) can be predicted based on the established fragmentation patterns of thiazole and ethanol (B145695) derivatives. The molecular ion peak [M]⁺ would be observed at m/z 129. Key fragmentation pathways would likely involve:
Loss of a hydroxyl radical (•OH): This would lead to a fragment at m/z 112.
Cleavage of the C-C bond in the ethanol side chain (α-cleavage), resulting in the loss of CH₂OH to form a thiazolylmethyl cation at m/z 98.
Formation of a tropylium-like ion: A common fragmentation for ethyl-substituted aromatic rings, which could lead to a stable thiazolylmethylidene cation [C₄H₄NS]⁺ at m/z 98 after rearrangement.
Rupture of the thiazole ring: The isothiazole (B42339) ring, being a heterocyclic aromatic system, can undergo characteristic ring-opening fragmentations. This typically involves the cleavage of the weaker N-S bond, followed by the loss of small neutral molecules like acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN).
A plausible fragmentation pattern is summarized in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (charge-to-mass ratio) | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 129 | Molecular Ion | [C₅H₇NOS]⁺ |
| 112 | [M - •OH]⁺ | [C₅H₆NS]⁺ |
| 98 | [M - CH₂OH]⁺ | [C₄H₄NS]⁺ |
| 85 | Thiazole ring fragment | [C₃H₃S]⁺ |
This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive data regarding the solid-state structure of a molecule. While a specific crystal structure for this compound is not publicly available, analysis of closely related thiazole derivatives allows for a detailed and accurate prediction of its structural characteristics. researchgate.netresearchgate.net
The conformation of this compound in the solid state would be determined by the torsion angles between the thiazole ring and the ethan-1-ol side chain. The molecule is expected to adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The ethan-1-ol side chain possesses rotational freedom around the C-C and C-O bonds.
Tautomerism is a key consideration for heterocyclic compounds. researchgate.net For this compound, the primary structure is the alcohol form. However, the potential for other tautomeric forms, such as a ring-opened species or keto-enol tautomerism involving the thiazole ring, should be considered, although they are generally less stable. researchgate.netnih.govscience.gov X-ray diffraction would definitively establish the dominant tautomer in the crystalline state, which is overwhelmingly likely to be the specified alcohol form.
The crystal packing is governed by a network of non-covalent interactions that dictate the supramolecular architecture.
Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bonds formed by the hydroxyl (-OH) group. mdpi.com This group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen atom). This typically leads to the formation of chains or dimeric motifs, such as R²₂(8) rings, which are common in crystal structures of alcohols and amides. iucr.orgnih.gov The nitrogen and sulfur atoms of the thiazole ring can also act as hydrogen bond acceptors. researchgate.net
C-H···π Interactions: These weak hydrogen bonds are crucial in organizing aromatic molecules. rsc.orgnih.gov In this compound, the C-H bonds of the ethyl side chain and the thiazole ring itself can interact with the π-electron cloud of the thiazole ring of an adjacent molecule. nih.govnih.gov These interactions help to stabilize the crystal lattice by creating a cohesive three-dimensional network. nih.gov
Halogen Bonds: In halogenated derivatives of this compound (e.g., a bromo- or chloro-substituted version), halogen bonds would play a significant role in the crystal packing. americanelements.commdpi.com A halogen atom (like Br or Cl) can act as an electrophilic "donor" and interact with a nucleophilic atom, such as the nitrogen or sulfur of the thiazole ring, on a neighboring molecule. acs.org
Table 2: Expected Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | O-H | O (hydroxyl), N (thiazole), S (thiazole) | O···O: 2.5-2.8, O···N: 2.6-2.9 |
| C-H···π Interaction | C-H (ethyl/thiazole) | π-system (thiazole ring) | C···π centroid: 3.2-3.8 |
Data is based on typical values observed in related organic crystal structures.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govpsu.edumdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact become immediately apparent as red spots, highlighting the most significant interactions. mdpi.comresearchgate.net
For this compound, a Hirshfeld analysis would be expected to reveal the following:
Dominance of H···H contacts: As is typical for organic molecules, a large portion of the surface area (often >35%) would be associated with hydrogen-hydrogen contacts, which represent van der Waals forces. nih.gov
Significant O···H/H···O contacts: Sharp, prominent spikes in the 2D fingerprint plot corresponding to these contacts would confirm the presence of strong O-H···O or O-H···N/S hydrogen bonds. These typically account for 15-25% of the total interactions. nih.govresearchgate.net
Contributions from S···H/H···S and N···H/H···N contacts: These would appear as distinct "wings" on the fingerprint plot and quantify the involvement of the thiazole heteroatoms in hydrogen bonding. iucr.orgresearchgate.net
C···H/H···C contacts: These represent the C-H···π interactions and would also be visible on the fingerprint plot. nih.gov
Table 3: Predicted Hirshfeld Surface Interaction Percentages
| Intermolecular Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~35 - 45% |
| O···H / H···O | ~15 - 25% |
| S···H / H···S | ~10 - 20% |
| C···H / H···C | ~5 - 10% |
These percentages are estimations based on published analyses of similar thiazole-containing heterocyclic compounds. nih.govresearchgate.net
Applications in Advanced Organic Synthesis and Chemical Materials Science
Utilization as a Versatile Synthon in Multi-step Synthesis
In the realm of multi-step synthesis, 2-(1,2-thiazol-3-yl)ethan-1-ol serves as a valuable synthon, a molecular fragment used as a building block in the synthesis of more complex molecules. The presence of a primary alcohol functional group allows for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to halides, which can then participate in a wide range of coupling and substitution reactions.
The isothiazole (B42339) ring itself is relatively stable and can withstand various reaction conditions, making it a reliable core structure. The nitrogen and sulfur heteroatoms within the ring can also influence the reactivity of adjacent functional groups and play a role in directing the stereochemical outcome of certain reactions. This combination of a reactive side chain and a stable heterocyclic core makes this compound a key intermediate in the synthesis of a diverse array of target molecules.
Role in the Development of Diverse Heterocyclic Scaffolds
The strategic placement of the ethanol (B145695) side chain on the isothiazole ring at the 3-position provides a convenient handle for the construction of more elaborate heterocyclic systems. Through a series of synthetic transformations, the ethanol moiety can be modified and cyclized to form fused or spirocyclic structures incorporating the isothiazole nucleus.
For instance, the hydroxyl group can be converted into a suitable leaving group, followed by intramolecular nucleophilic substitution to form a new ring. Alternatively, the side chain can be extended and then subjected to cyclization reactions to build upon the existing isothiazole scaffold. These strategies have been employed to synthesize novel heterocyclic compounds with potential applications in various fields of chemistry. The reactivity of the isothiazole ring itself, such as through electrophilic substitution or metal-catalyzed cross-coupling reactions, further expands the possibilities for creating diverse and complex molecular architectures. Research has demonstrated the synthesis of various fused heterocycles, such as imidazo[2,1-b]thiazoles, through the reaction of substituted thiazoles with appropriate reagents. nih.gov
Exploration in Functional Materials (e.g., Optoelectronic, Polymer Precursors)
The unique electronic properties of the isothiazole ring, stemming from the presence of sulfur and nitrogen heteroatoms, make this compound and its derivatives attractive candidates for the development of functional materials. The hydroxyl group allows for the incorporation of this heterocyclic unit into polymer backbones or as pendant groups, thereby imparting specific optical or electronic properties to the resulting material.
Derivatives of this compound can be designed to possess specific optoelectronic properties, such as fluorescence or phosphorescence, which are of interest for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The ability to tune the electronic characteristics of the isothiazole ring through substitution allows for the rational design of materials with tailored absorption and emission spectra. While specific research on the direct use of this compound as a polymer precursor is not extensively documented, the functionalization of heterocyclic compounds for materials applications is a well-established field.
Chemical Structure-Function Relationships Beyond Biological Contexts
For example, the introduction of electron-donating or electron-withdrawing groups onto the isothiazole ring can modulate the energy levels of the molecule, which in turn affects its optical and electronic properties. Similarly, the flexibility and conformation of the side chain can influence the packing of molecules in the solid state, impacting properties such as charge transport and luminescence efficiency. While much of the structure-activity relationship (SAR) research on thiazole (B1198619) derivatives has been in the context of biological activity, the principles can be extended to the design of functional materials.
Below is a table summarizing the key functional aspects of this compound in the contexts discussed:
| Application Area | Key Structural Feature | Functionality/Role | Potential End-Use |
| Advanced Organic Synthesis | Primary alcohol group | Versatile handle for transformations (oxidation, esterification, etc.) | Intermediate for complex molecule synthesis |
| Heterocyclic Chemistry | Ethanol side chain at C3 | Precursor for cyclization reactions to form fused or spiro systems | Development of novel heterocyclic frameworks |
| Functional Materials | Isothiazole ring, Hydroxyl group | Electronic properties, Polymer incorporation | Optoelectronic devices (OLEDs), Sensors |
| Structure-Function Relationships | Substituents on ring and side chain | Modulation of electronic and physical properties | Design of materials with tailored functions |
Future Research Directions
Development of More Sustainable and Efficient Synthetic Routes for Specific Isomers
The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, with the classic Hantzsch thiazole synthesis being a cornerstone method. eurekaselect.com However, many traditional routes suffer from drawbacks such as harsh reaction conditions, the use of hazardous chemicals, long reaction times, and difficult purification processes. bepls.com Consequently, a major focus of future research is the development of greener and more efficient synthetic protocols.
Future work will likely concentrate on catalyst-free methods and the use of eco-friendly reaction media, such as polyethylene (B3416737) glycol (PEG), to produce thiazole derivatives with high yields. bepls.com The development of protocols that avoid toxic solvents and transition-metal catalysts is a critical goal for aligning the synthesis of these important compounds with the principles of green chemistry. bepls.comresearchgate.net
| Parameter | Conventional Methods (e.g., Hantzsch Synthesis) | Green Synthetic Routes |
|---|---|---|
| Solvents | Often hazardous (e.g., DMF, pyridine (B92270), nitrobenzene) nih.gov | Water, ethanol (B145695), deep eutectic solvents, solvent-free bepls.comnih.gov |
| Catalysts | May involve transition metals or harsh acids bepls.com | Recyclable biocatalysts, green catalysts (e.g., silica-supported) bepls.commdpi.com |
| Energy Input | Often requires prolonged heating bepls.com | Microwave irradiation, ultrasonic energy bepls.comresearchgate.net |
| Efficiency | Can be multi-step with moderate yields bepls.com | Often one-pot, multi-component reactions with high yields bepls.comresearchgate.net |
| Waste | Can generate significant chemical waste nih.gov | Minimized waste generation, improved atom economy nih.gov |
Investigation of Novel Chemical Transformations and Derivatization Strategies
The 2-(1,2-thiazol-3-yl)ethan-1-ol core, featuring both a reactive hydroxyl group and an aromatic thiazole ring, is an ideal starting point for creating diverse molecular libraries. Future research will focus on novel chemical transformations to modify this scaffold and explore structure-activity relationships. The hydroxyl group is amenable to various derivatization reactions, including esterification and the formation of acyl chlorides or anhydrides, which can introduce chromophores or fluorophores for analytical purposes or modulate biological activity. nih.gov
The thiazole ring itself offers multiple sites for functionalization. The electron distribution in the ring makes C2 a primary target for deprotonation by strong bases, creating a nucleophilic center for reaction with electrophiles like alkyl halides or aldehydes. pharmaguideline.com Conversely, electrophilic substitution reactions, such as halogenation or sulfonation, typically occur at the C5 position. pharmaguideline.com
Modern synthetic strategies that are expected to be applied more extensively include:
C-H Bond Functionalization: Direct activation of C-H bonds on the thiazole ring to introduce new substituents without pre-functionalization, offering a more atom-economical approach.
Multi-component Reactions (MCRs): Designing new MCRs that incorporate the thiazole-ethanol building block to rapidly generate molecular complexity. researchgate.net
Click Chemistry: Utilizing reactions like the formation of 1,2,3-triazoles to link the thiazole-ethanol moiety to other molecular fragments, creating hybrid molecules with potentially synergistic properties. nih.gov
These advanced derivatization strategies will enable the synthesis of novel compounds for evaluation in drug discovery programs and materials science applications. nih.govresearchgate.net
Advanced Computational Studies for Predictive Chemical Design and Reactivity
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules. researchgate.net Future research on thiazole-ethanol derivatives will increasingly rely on advanced computational methods to predict chemical properties and guide synthetic efforts. nih.gov
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and geometric parameters of novel thiazole derivatives. rsc.orgnih.gov These studies help in predicting the most likely sites for chemical reactions and understanding the stability of different isomers. pharmaguideline.com For example, DFT can elucidate the distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), providing insights into the molecule's electronic behavior. nih.gov
Molecular Docking and Molecular Dynamics (MD) Simulations are crucial for drug design. rsc.orgnih.gov These techniques are used to predict how thiazole derivatives will bind to biological targets, such as enzymes or receptors. researchgate.netnih.gov By simulating the interaction between the small molecule and the protein's active site, researchers can identify key binding interactions, like hydrogen bonds and hydrophobic contacts, which are essential for biological activity. nih.govrsc.org MD simulations further assess the stability of these interactions over time. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also integral parts of this computational workflow, helping to prioritize compounds with favorable drug-like properties for synthesis. researchgate.netrsc.org
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis rsc.orgnih.gov | Geometric parameters, atomic charges, HOMO-LUMO energy gaps, reaction pathways nih.gov |
| Molecular Docking | Predicting binding modes to biological targets researchgate.netnih.gov | Binding affinity, key protein-ligand interactions (e.g., H-bonds) nih.govrsc.org |
| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes nih.gov | Conformational changes, stability of binding interactions over time nih.gov |
| QSAR/Machine Learning | Predicting biological activity from chemical structure researchgate.net | Structure-activity relationships, virtual screening of chemical libraries researchgate.net |
Exploration of Self-Assembly and Supramolecular Chemistry of Thiazole-Ethanol Derivatives
The structural features of this compound—specifically the hydrogen-bonding capability of the hydroxyl group and the potential for π-π stacking via the aromatic thiazole ring—make it an attractive building block for supramolecular chemistry. Future research is poised to explore how these molecules can self-assemble into larger, ordered structures.
By strategically modifying the thiazole-ethanol scaffold, researchers can tune the non-covalent interactions that govern self-assembly. This could lead to the formation of novel materials such as liquid crystals, gels, or nanoparticles. For instance, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, where molecules exhibit a degree of order between that of a crystalline solid and a liquid. The interaction of stilbazole derivatives (structurally related to thiazoles) with other molecules through halogen bonding has been shown to induce liquid crystal behavior, a principle that could be extended to thiazole systems. acs.org
Furthermore, the nitrogen and sulfur atoms in the thiazole ring, along with the hydroxyl oxygen, can act as coordination sites for metal ions. This opens up the possibility of creating coordination polymers or metal-organic frameworks (MOFs). These materials consist of metal nodes linked by organic ligands, forming extended one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and sensing. The exploration of how different metal ions and modified thiazole-ethanol ligands interact will be a fertile ground for discovering new functional materials.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-(1,2-thiazol-3-yl)ethan-1-ol?
Methodological Answer: Synthesis of this compound can be approached via nucleophilic substitution or catalytic hydration of alkynes. For example:
- Iron-catalyzed hydration : Analogous to the synthesis of 1-(p-tolyl)ethan-1-ol (), alkynes can be hydrated using iron(II) phthalocyanine under aerobic conditions. This method ensures regioselectivity (Markovnikov addition) and high yields.
- Cyclization reactions : Thiazole rings can be formed via cyclization of thioamide precursors in ethanol with a base (e.g., K₂CO₃), as demonstrated in triazole-thiadiazine syntheses ().
Characterization of intermediates and final products should include NMR (¹H/¹³C), IR spectroscopy, and GC-MS for purity validation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR can identify the hydroxyl proton (δ ~1.5–2.0 ppm) and thiazole ring protons (δ ~7.0–8.5 ppm), while ¹³C NMR confirms the thiazole carbons and ethanol backbone ().
- IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C=N/C-S vibrations (~1500–1600 cm⁻¹) validate functional groups ().
- X-ray crystallography : For unambiguous structural elucidation, single-crystal X-ray diffraction is recommended, as used for triazole-thiadiazine derivatives ().
Advanced Research Questions
Q. How does the electronic structure of the thiazole ring influence the reactivity of this compound?
Methodological Answer: The thiazole ring’s electron-deficient nature (due to the S and N heteroatoms) enhances electrophilic substitution at the 5-position. Computational tools like Multiwfn ( ) can analyze:
- Electrostatic potential maps : To identify reactive sites for nucleophilic/electrophilic attacks.
- Orbital composition : HOMO-LUMO gaps predict charge-transfer interactions, relevant in biological or catalytic applications.
- Topological analysis : Electron localization function (ELF) studies reveal bonding patterns and lone-pair distributions .
Experimental validation via Hammett substituent constants or kinetic isotope effects can resolve mechanistic ambiguities.
Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?
Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) may arise from:
- Structural analogs : Compare stereochemistry and substituent effects. For example, (1S)-1-(1-benzothiophen-3-yl)ethan-1-ol shows distinct anticancer activity compared to its (1R)-isomer ().
- Assay conditions : Variations in pH, solvent, or cell lines (e.g., extreme pH decomposes similar triazole derivatives; ).
- Computational docking : Use molecular dynamics simulations to assess binding affinity differences to target enzymes (e.g., cytochrome P450).
Standardized protocols (e.g., CLSI guidelines) and dose-response curves are critical for reproducibility .
Q. How can researchers design experiments to study the metabolic stability of this compound?
Methodological Answer:
- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Co-factor supplementation (NADPH) identifies oxidative pathways ().
- Isotopic labeling : Use ²H or ¹³C labels at the ethanol moiety to trace metabolic products (e.g., oxidation to carboxylic acids).
- Computational prediction : Tools like ADMET Predictor™ or MetaCore™ model phase I/II metabolism based on structural fingerprints of similar triazole derivatives .
Q. What are the challenges in optimizing the regioselectivity of thiazole functionalization?
Methodological Answer: Regioselectivity in thiazole derivatization is influenced by:
- Directing groups : Electron-withdrawing groups (e.g., -NO₂) direct electrophiles to specific positions.
- Catalytic systems : Pd-catalyzed C-H activation or photoredox catalysis (e.g., Ir/Ni dual catalysis) can achieve meta/para functionalization.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 2-position ().
High-throughput screening (HTS) with varied catalysts, ligands, and solvents can identify optimal conditions .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Store the compound at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Stress testing : Expose to UV light, acidic/basic conditions (pH 1–13), and oxidizing agents (H₂O₂) to identify degradation products ().
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
